molecular formula C8H12N6 B14006247 2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine CAS No. 50807-98-2

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine

Cat. No.: B14006247
CAS No.: 50807-98-2
M. Wt: 192.22 g/mol
InChI Key: CWZJZNDNMYFRCS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine is a chemical compound with significant interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 4-aminobenzonitrile with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its pharmacological activities and applications in synthetic organic chemistry.

    4-Aminobenzyl Cyanide: Used in the synthesis of pharmaceuticals and other organic compounds.

    2-Aminophenylacetonitrile: Another compound with similar structural features and applications.

Properties

CAS No.

50807-98-2

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

2-(4-aminophenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C8H12N6/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,9H2,(H6,10,11,12,13,14)

InChI Key

CWZJZNDNMYFRCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)N=C(N)N

Origin of Product

United States

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